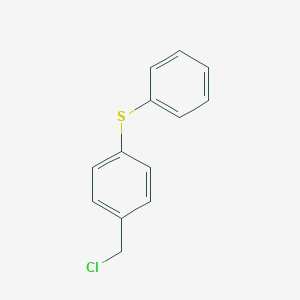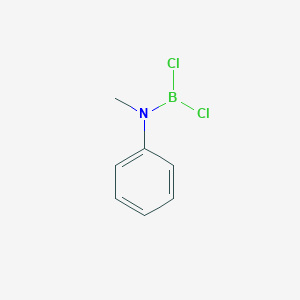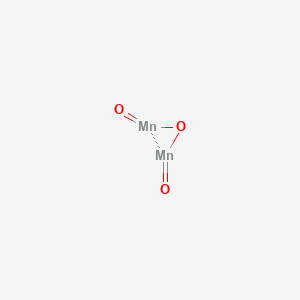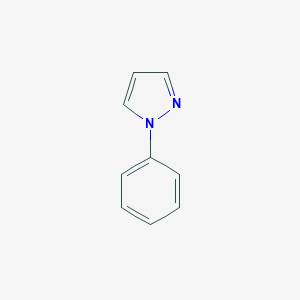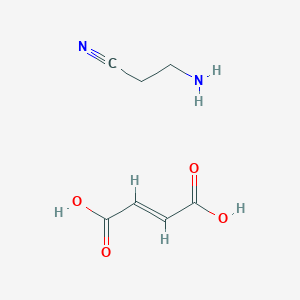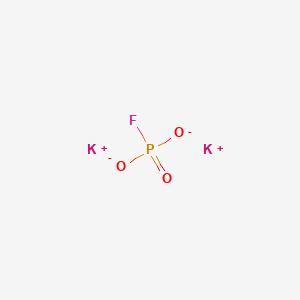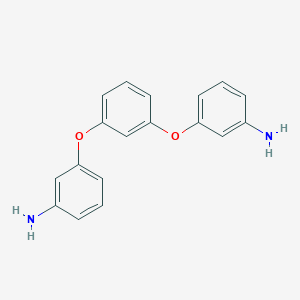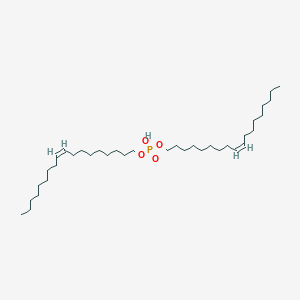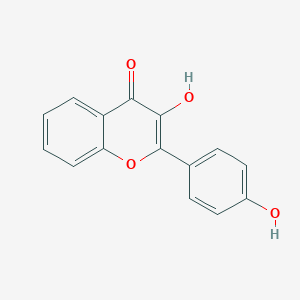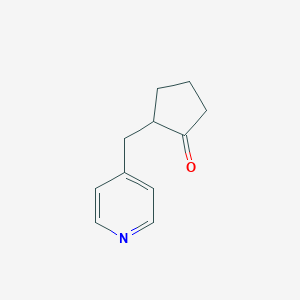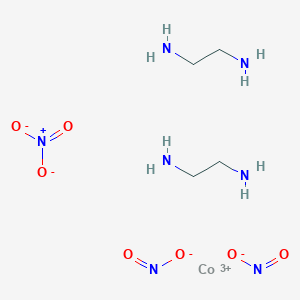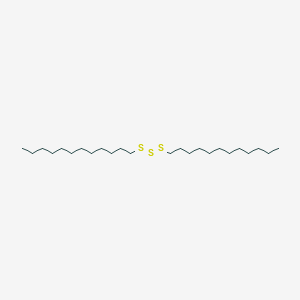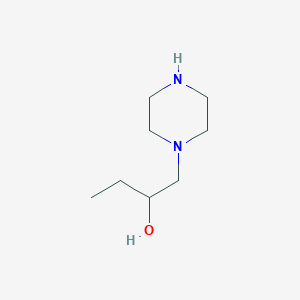
1-(Piperazin-1-yl)butan-2-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “1-(Piperazin-1-yl)butan-2-ol” involves complex chemical reactions. For example, the synthesis of optically active antifungal azoles demonstrates the complexity of creating compounds with significant antifungal activity against various fungal cultures. This process includes the synthesis of compounds with specific substitutions on the phenyl ring of piperazine, which have shown notable antifungal activity (Upadhayaya et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds akin to “1-(Piperazin-1-yl)butan-2-ol” has been studied extensively. For instance, the crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol reveals insights into the spatial arrangement of atoms within the compound, showing an almost planar amide moiety and intermolecular hydrogen interactions (Miyata et al., 2004).
Chemical Reactions and Properties
Compounds structurally similar to “1-(Piperazin-1-yl)butan-2-ol” participate in various chemical reactions, leading to diverse chemical properties. These compounds have been synthesized and evaluated for pharmacological activities, showing significant effects in different biological assays. Their reactivity and interaction with biological targets underscore their chemical versatility and potential applications in drug development (Kumar et al., 2017).
Physical Properties Analysis
The physical properties of “1-(Piperazin-1-yl)butan-2-ol” and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies involving X-ray diffraction and DFT calculations have provided detailed insights into the crystalline structures of these compounds, facilitating the understanding of their physical characteristics and behaviors under different conditions (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties of “1-(Piperazin-1-yl)butan-2-ol” are influenced by its functional groups and molecular structure. These properties include reactivity with other chemicals, stability under various conditions, and the ability to undergo specific chemical transformations. The synthesis and evaluation of related compounds highlight the diverse chemical behaviors and the potential for creating compounds with desired biological activities (Rajkumar et al., 2014).
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutic Research
Piperazine and its derivatives, including 1-(Piperazin-1-yl)butan-2-ol, are notable for their versatility in medicinal chemistry. These compounds have been integrated into various drugs with a broad spectrum of therapeutic uses, such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The structural flexibility of piperazine allows for significant modifications that can lead to differences in medicinal potential. This adaptability underscores the importance of piperazine derivatives in drug discovery and design, providing a foundation for the development of new therapeutic agents across a range of diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine derivatives have shown significant promise in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's potential in addressing the global challenge of tuberculosis (TB) through the development of novel anti-TB molecules. The structure-activity relationship (SAR) studies of these derivatives provide a valuable resource for medicinal chemists aiming to design safer, more selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Pharmacophoric Applications
The piperazine nucleus, with its broad spectrum of pharmaceutical applications, has been the focus of numerous synthetic methods for the development of its derivatives. These studies reveal the potent pharmacophoric activities of piperazine and morpholine analogues, underscoring their significant role in medicinal chemistry. The ongoing exploration of these compounds indicates a strong potential for the discovery of new therapeutic agents (Mohammed et al., 2015).
Role in Antidepressant Development
Piperazine's substructure is commonly observed in many antidepressants, suggesting its crucial role in the efficacy of these medications. Its inclusion in drug design is often due to its favorable pharmacokinetic profile, especially for central nervous system (CNS) applications. This insight into the significance of piperazine in antidepressant development can guide researchers in designing more effective treatments for depression (Kumar et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-piperazin-1-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKAHRMNXZOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558947 | |
| Record name | 1-(Piperazin-1-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)butan-2-ol | |
CAS RN |
14135-69-4 | |
| Record name | α-Ethyl-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14135-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Piperazin-1-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



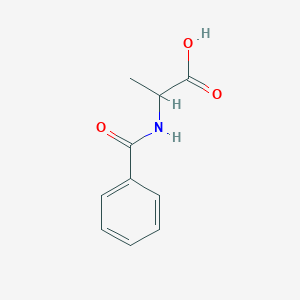
![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)
